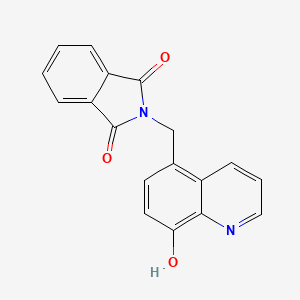
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of 2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods, which offer robust techniques for the construction of these complex heterocyclic structures .
Chemical Reactions Analysis
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include furfural, dimethylhydrazine, and maleimides, which are used to synthesize the desired products in moderate to outstanding yields (41–97%) . Major products formed from these reactions include derivatives of isoindoline-1,3-dione, which have been shown to modulate the dopamine receptor D3 and inhibit β-amyloid protein aggregation .
Scientific Research Applications
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of new drugs with different applications . In medicine, it has been evaluated for its potential to treat Parkinsonism and Alzheimer’s disease . In industry, it is used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Mechanism of Action
The mechanism of action of 2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. In silico analysis suggests that this compound has the best properties as a ligand of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction modulates the receptor’s activity, which may contribute to its potential therapeutic effects in treating Parkinsonism and Alzheimer’s disease .
Comparison with Similar Compounds
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione can be compared with other similar compounds such as N-isoindoline-1,3-diones. These compounds share a similar isoindoline nucleus and carbonyl groups at positions 1 and 3, but they differ in their substitution patterns and reactivity .
Biological Activity
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₂N₂O, with a molecular weight of 304.3 g/mol. The compound features an isoindoline core linked to an 8-hydroxyquinoline moiety, which is crucial for its biological activity.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 8-aminoquinoline with phthalic anhydride derivatives. The synthesis typically employs methods such as microwave heating to enhance yield and efficiency .
Antimicrobial Activity
Research indicates that isoindoline derivatives, including this compound, exhibit potent antimicrobial properties. In particular, studies have shown that these compounds are effective against Mycobacterium tuberculosis and other pathogenic bacteria. The inhibitory concentration (IC₅₀) values for related compounds range from 2.1 to 7.4 μM, demonstrating significant antimicrobial potential .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Inhibitory activities have been reported with IC₅₀ values as low as 2.1 μM for certain derivatives, suggesting a strong potential for neuroprotective applications . The interaction with AChE involves binding at both the catalytic and peripheral sites of the enzyme .
Cytotoxicity
In vitro studies assessing cytotoxic effects on various cancer cell lines have shown that isoindoline derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Study on Neuroprotective Effects
A study involving PC12 neuronal cells demonstrated that certain isoindoline derivatives could protect against H₂O₂-induced cell death. This neuroprotective effect correlates with their AChE inhibitory activity, suggesting a dual mechanism of action that may be beneficial in treating neurodegenerative diseases .
Evaluation Against Mycobacterium
In a comparative study against standard treatments like ethionamide, isoindoline derivatives exhibited comparable efficacy in inhibiting mycobacterial growth. This positions them as promising candidates for further development in anti-tuberculosis therapies .
Data Tables
| Compound | IC₅₀ (μM) | Activity |
|---|---|---|
| This compound | 2.1–7.4 | Antimicrobial |
| Para-fluoro substituted derivative | 2.1 | AChE inhibition |
| Other isoindoline derivatives | 4–6 | Cytotoxicity against cancer |
Properties
Molecular Formula |
C18H12N2O3 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[(8-hydroxyquinolin-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O3/c21-15-8-7-11(12-6-3-9-19-16(12)15)10-20-17(22)13-4-1-2-5-14(13)18(20)23/h1-9,21H,10H2 |
InChI Key |
AHQPELXRFVVVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















